

# AS1134900 stability in experimental conditions

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## Compound of Interest

Compound Name: AS1134900

Cat. No.: B15142184

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## Technical Support Center: AS1134900

Welcome to the technical support center for **AS1134900**. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing **AS1134900** effectively in their experimental workflows. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

## Frequently Asked Questions (FAQs)

Q1: What is **AS1134900** and what is its mechanism of action?

A1: **AS1134900** is a highly selective, uncompetitive, and allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2] It exerts its inhibitory effect by binding to a novel allosteric site on the ME1 enzyme, outside of the active site.[1][3] This binding is dependent on the presence of ME1's substrates, NADP+ and malate, and it stabilizes an open conformation of the enzyme, thereby preventing its catalytic activity.[2][3] ME1 is a key enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[4][5] By inhibiting ME1, **AS1134900** can disrupt cellular metabolism and redox balance.

Q2: What are the recommended storage and handling conditions for **AS1134900**?

A2: Proper storage of **AS1134900** is crucial for maintaining its stability and activity. Please refer to the table below for detailed storage recommendations.

Q3: What is the solubility of **AS1134900**?

A3: The solubility of **AS1134900** in various solvents is a critical factor for preparing stock solutions and experimental dilutions. The table below provides a summary of its solubility.

Q4: In which research areas is **AS1134900** primarily used?

A4: **AS1134900** is primarily used in cancer research. ME1 is implicated in the progression of various cancers by supporting cell growth, proliferation, and redox homeostasis through NADPH production.[4][5] Therefore, **AS1134900** serves as a valuable tool to probe the function of ME1 in cancer cells and to explore its potential as a therapeutic target.

## Data Presentation

**Table 1: Stability and Storage of AS1134900**

Form	Storage Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In solvent	-80°C	6 months
-20°C	1 month	

Data sourced from MedchemExpress.[6]

**Table 2: Solubility of AS1134900**

Solvent	Concentration	Notes
DMSO	≥ 50 mg/mL (≥ 107.17 mM)	Ultrasonic and warming to 60°C may be required.

Data sourced from MedchemExpress.[6]

**Table 3: In Vitro Activity of AS1134900**

Parameter	Value	Assay
IC50	0.73 μM	ME1 enzymatic activity

Data sourced from MedchemExpress and other research articles.[\[2\]](#)[\[6\]](#)

## Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with **AS1134900**.

Issue	Possible Cause	Recommended Solution
No or low inhibitory effect in cell-based assays	Poor cell permeability: AS1134900 has been reported to have limited passive cell permeability.[3][7]	- Increase the concentration of AS1134900. - Increase the incubation time. - Consider using cell lines with higher expression of ME1. - If possible, use a cell line that has been engineered to have increased permeability. - For initial studies, confirm the inhibitory activity of your AS1134900 batch using an in vitro enzymatic assay.
Inconsistent results between experiments	Improper storage or handling: Degradation of AS1134900 due to incorrect storage can lead to variability.	- Ensure the compound is stored at the recommended temperatures in a tightly sealed container. - Prepare fresh stock solutions regularly and aliquot them to avoid repeated freeze-thaw cycles.
Inaccurate concentration of stock solution: Errors in weighing the compound or dissolving it can lead to incorrect final concentrations.	- Use a calibrated analytical balance for weighing the powder. - Ensure complete dissolution of the compound in the solvent, using sonication and gentle warming if necessary.	
Precipitation of the compound in cell culture medium	Low solubility in aqueous solutions: AS1134900 has poor solubility in aqueous media.	- Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically <0.5%) and is consistent across all experimental conditions, including controls. - Prepare

intermediate dilutions of the stock solution in a suitable solvent before adding to the aqueous medium.

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## Experimental Protocols

### ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)

This protocol is a high-throughput method to measure the enzymatic activity of ME1 and the inhibitory effect of **AS1134900**. The assay measures the production of NADPH, which is then used by diaphorase to convert resazurin to the fluorescent resorufin.[3]

#### Materials:

- Recombinant human ME1 enzyme
- **AS1134900**
- NADP+
- L-Malic acid
- Diaphorase
- Resazurin
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>)
- 96-well black microplate
- Plate reader with fluorescence detection (Ex/Em = 560/590 nm)

#### Procedure:

- Prepare Reagents:

- Prepare a stock solution of **AS1134900** in DMSO.
- Prepare working solutions of NADP<sup>+</sup>, L-Malic acid, diaphorase, and resazurin in assay buffer.
- Assay Setup:
  - In a 96-well plate, add 5 µL of **AS1134900** at various concentrations (in DMSO) or DMSO as a vehicle control.
  - Add 85 µL of a master mix containing ME1 enzyme, NADP<sup>+</sup>, diaphorase, and resazurin in assay buffer to each well.
- Initiate Reaction:
  - Add 10 µL of L-Malic acid solution to each well to start the reaction.
- Incubation and Measurement:
  - Incubate the plate at 37°C for 30-60 minutes, protected from light.
  - Measure the fluorescence intensity at Ex/Em = 560/590 nm.
- Data Analysis:
  - Subtract the background fluorescence (wells without enzyme).
  - Calculate the percentage of inhibition for each concentration of **AS1134900** relative to the vehicle control.
  - Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol assesses the effect of **AS1134900** on the proliferation of cancer cells.

Materials:

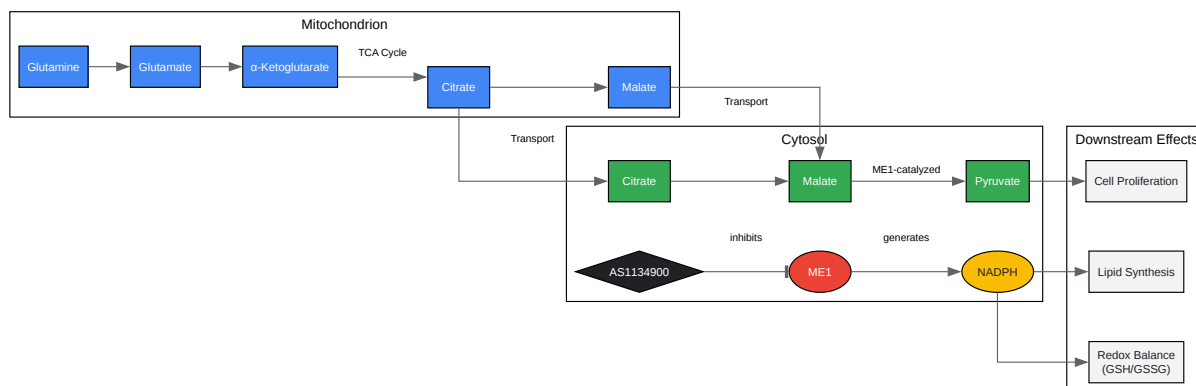
- Cancer cell line of interest (e.g., a line with known high ME1 expression)
- Complete cell culture medium
- **AS1134900**
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well clear or white-walled microplate
- Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

- Cell Seeding:
  - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment:
  - Prepare serial dilutions of **AS1134900** in complete cell culture medium.
  - Remove the old medium from the wells and add the medium containing different concentrations of **AS1134900** or a vehicle control (medium with the same percentage of DMSO).
- Incubation:
  - Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Viability Measurement:
  - For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

- For CellTiter-Glo® assay: Follow the manufacturer's protocol to add the reagent to each well, incubate for a short period, and measure the luminescence.
- Data Analysis:
  - Normalize the readings to the vehicle control to determine the percentage of cell viability.
  - Plot the cell viability against the concentration of **AS1134900** to determine the GI50 (concentration for 50% growth inhibition).

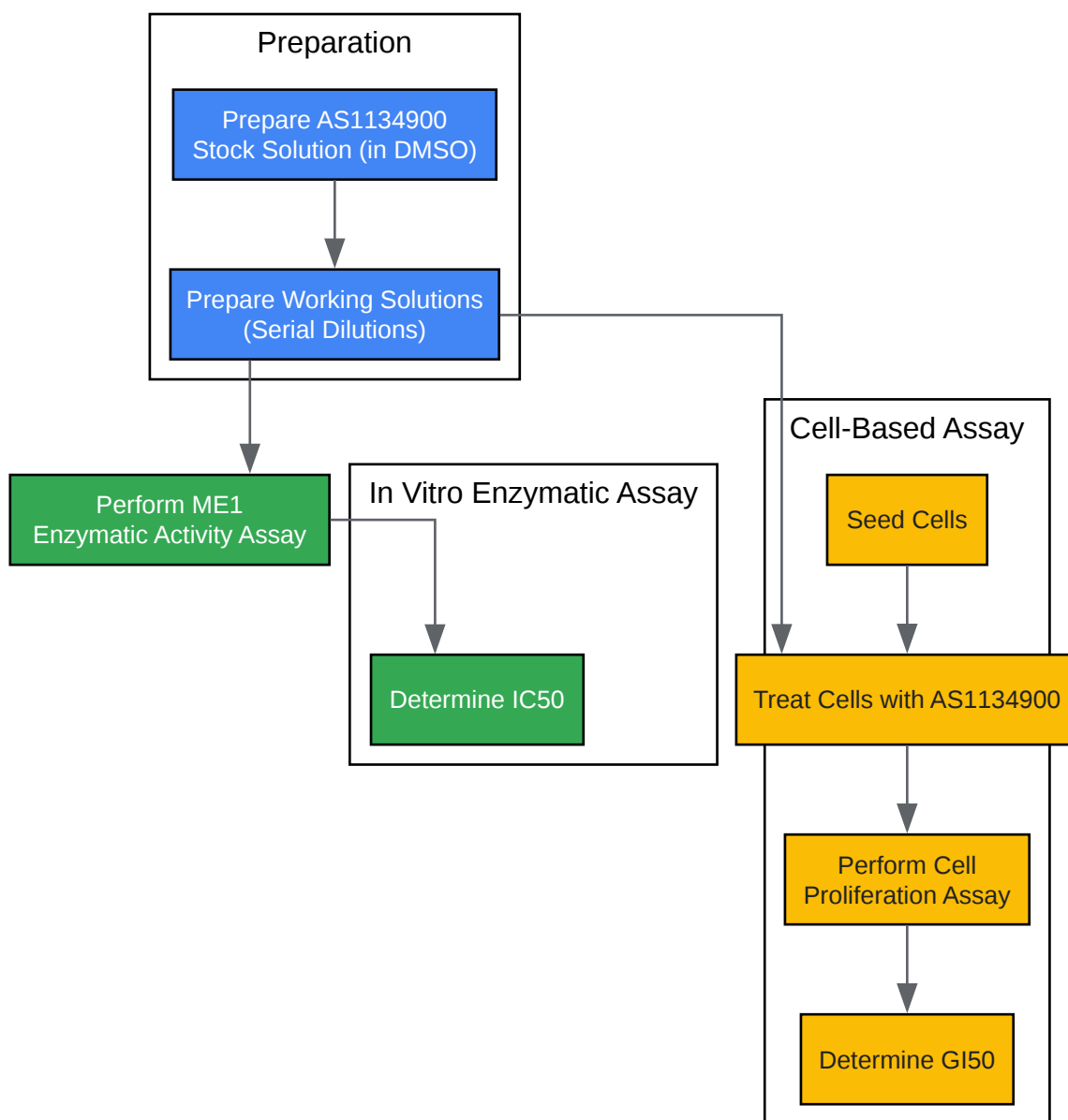
## Mandatory Visualizations



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Caption: ME1 Signaling Pathway in Cancer Metabolism.





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Caption: General Experimental Workflow for **AS1134900**.

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